2-(2-Bromoethyl)piperidine hydrobromide
Description
Contextual Significance of Halogenated Piperidine (B6355638) Scaffolds in Organic Synthesis
The piperidine motif, a six-membered nitrogen-containing heterocycle, is a structural cornerstone found in a vast number of natural alkaloids and synthetic pharmaceuticals. wikipedia.orgresearchgate.net Its prevalence highlights its importance in molecular design for biological activity. When a halogen atom is introduced to a piperidine scaffold, its synthetic utility is significantly enhanced. Halogens, such as bromine, function as excellent leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
The strategic placement of a bromoethyl group at the 2-position of the piperidine ring, as in 2-(2-Bromoethyl)piperidine (B1277137), provides a reactive electrophilic site. This allows chemists to engage the compound in a variety of transformations to build intricate molecular frameworks, particularly those containing fused or bicyclic ring systems. The presence of the halogen is crucial for these synthetic strategies, turning a relatively simple piperidine core into a powerful tool for alkaloid synthesis and medicinal chemistry. nih.gov
Historical Overview and Current Research Landscape of 2-(2-Bromoethyl)piperidine and Analogous Compounds
The preparation of 2-(2-Bromoethyl)piperidine hydrobromide is typically achieved through a straightforward and established chemical transformation. The synthesis involves treating the corresponding precursor, 2-(2-hydroxyethyl)piperidine, with hydrobromic acid (HBr). semanticscholar.org This reaction substitutes the hydroxyl group with a bromine atom, yielding the target hydrobromide salt.
While the compound itself is a synthetic intermediate, its research landscape is defined by its applications. A key area of its use is in the aza-Michael reaction, or conjugate addition, with α,β-unsaturated carbonyl compounds like alkyl acrylates. semanticscholar.orgresearchgate.net This reaction has been explored to produce 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. These products are significant because they serve as direct precursors to indolizidine alkaloids. semanticscholar.orguantwerpen.be The bromoethyl group enables a subsequent intramolecular cyclization to form the characteristic 1-azabicyclo[4.3.0]nonane skeleton of indolizidines. semanticscholar.org Current research continues to leverage this reactivity for the efficient construction of these and other complex nitrogen-containing heterocyclic systems. semanticscholar.orgresearchgate.net
Research Trajectories and Academic Value of this compound Studies
The academic value of this compound lies in its role as a versatile and reactive intermediate. Future research trajectories are expected to build upon its established utility in alkaloid synthesis. A primary focus will likely be the development of novel synthetic methodologies that exploit its dual functionality—the nucleophilic piperidine nitrogen and the electrophilic bromoethyl side chain.
Further exploration into its use for creating diverse molecular libraries for drug discovery is a promising avenue. By varying the reaction partners and conditions, a wide array of complex piperidine-containing derivatives can be generated. These studies are valuable for medicinal chemistry, where the piperidine scaffold is a proven component of biologically active molecules. researchgate.net The compound's ability to facilitate the construction of rigid, bicyclic structures like indolizidines continues to be of high interest for synthesizing new analogs of naturally occurring alkaloids with potential therapeutic applications. semanticscholar.org
Chemical Data and Analogs
The following tables provide key chemical properties of this compound and a comparison with structurally related compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₅Br₂N |
| Molecular Weight | 273.01 g/mol |
| IUPAC Name | 2-(2-bromoethyl)piperidine;hydrobromide |
| CAS Number | 1564-77-8 |
| Physical Form | Solid |
Data sourced from multiple chemical information repositories. hit2lead.com
Table 2: Comparison of this compound and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | C₇H₁₅Br₂N | 273.01 | Bromoethyl group at the 2-position of the piperidine ring. |
| 1-(2-Bromoethyl)piperidine (B1605536) hydrobromide | C₇H₁₅Br₂N | 273.01 | Bromoethyl group is attached to the piperidine nitrogen (1-position). nih.gov |
| 2-(Bromomethyl)piperidine (B7897292) hydrobromide | C₆H₁₃Br₂N | 258.98 | Bromomethyl group at the 2-position; one less carbon in the side chain. semanticscholar.org |
| 4-Bromopiperidine hydrobromide | C₅H₁₁Br₂N | 244.96 | Bromine atom is directly attached to the 4-position of the piperidine ring. |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(2-bromoethyl)piperidine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h7,9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMIYBHSLOMXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564-77-8 | |
| Record name | 2-(2-bromoethyl)piperidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodologies for the Chemical Synthesis of 2 2 Bromoethyl Piperidine Hydrobromide
Established Synthetic Pathways from Alcoholic Precursors
A direct and widely utilized method for synthesizing 2-(2-Bromoethyl)piperidine (B1277137) hydrobromide involves the substitution of a hydroxyl group in an alcoholic precursor with a bromine atom.
Direct Bromination Using Hydrogen Bromide
The most common pathway to 2-(2-Bromoethyl)piperidine hydrobromide is the direct reaction of its corresponding alcohol precursor, 2-(2-hydroxyethyl)piperidine, with hydrobromic acid (HBr). This reaction is a classic example of a nucleophilic substitution where the hydroxyl group is protonated by the strong acid, forming a good leaving group (water), which is subsequently displaced by the bromide ion.
The reaction is typically carried out by treating 2-(2-hydroxyethyl)piperidine with a concentrated aqueous solution of hydrogen bromide (e.g., 48%) under reflux conditions for an extended period, often 24 hours, to ensure complete conversion. The use of concentrated HBr serves as both the catalyst and the bromine source. The final product is isolated as the hydrobromide salt.
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 2-(2-Hydroxyethyl)piperidine | 48% Hydrogen Bromide (aq) | Reflux, 24 h | This compound | 82% |
Related Synthetic Strategies for Bromoethyl- and Bromopropyl-Substituted Piperidine (B6355638) Systems
While direct bromination of alcohols is a primary route, other strategies have been developed for synthesizing related bromoalkyl piperidine structures, showcasing different approaches to forming the crucial carbon-bromine bond.
Transformations Involving Phenoxyethyl-Substituted Piperidines
An alternative strategy for generating a bromoethyl-substituted piperidine involves the cleavage of an ether linkage. Specifically, 1-(2-phenoxyethyl)piperidine (B1360213) can be converted to 1-(2-bromoethyl)piperidine (B1605536) hydrobromide. Although this example pertains to the substitution at the piperidine nitrogen (position 1) rather than the carbon at position 2, the underlying chemical principle is relevant.
In this method, the phenoxy group is cleaved by reacting the substrate with concentrated hydrobromic acid at elevated temperatures (150 °C). The ether oxygen is protonated by HBr, and the bromide ion attacks the ethyl group, displacing phenol (B47542) and forming the bromoethyl moiety. The piperidine nitrogen is also protonated, yielding the hydrobromide salt. This reaction demonstrates the utility of ether cleavage as a means to install a bromoalkyl group.
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 1-(2-Phenoxyethyl)piperidine | 40% Hydrobromic acid | 150 °C, 7 h | 1-(2-Bromoethyl)piperidine hydrobromide | 79% |
Elaboration of Piperidine Rings through Organometallic Approaches with Brominated Intermediates
Brominated piperidine intermediates, such as 2-(2-bromoethyl)piperidine, are valuable substrates for further structural elaboration using organometallic reagents. These reactions expand the molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds. A notable example is the intramolecular cyclization to form bicyclic systems like indolizidines.
In one such application, a derivative of a brominated piperidine, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, undergoes ring closure upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). LDA, an organolithium reagent, facilitates the deprotonation at the carbon alpha to the ester group, creating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide to form a new five-membered ring, resulting in the indolizidine skeleton. This transformation highlights how a brominated intermediate is key to a ring-forming reaction mediated by an organometallic-type reagent.
| Brominated Intermediate | Reagent | Conditions | Product | Reference |
| Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | Lithium diisopropylamide (LDA) | THF, 0 °C to r.t., 16 h | 2-(Methoxycarbonyl)indolizidine |
Reactivity Profiles and Mechanistic Investigations of 2 2 Bromoethyl Piperidine Hydrobromide
Advanced Studies on Conjugate Addition Reactions
The conjugate addition of amines to α,β-unsaturated carbonyl compounds, known as the aza-Michael reaction, is a fundamental method for synthesizing β-aminocarbonyl derivatives. semanticscholar.org These derivatives are valuable intermediates in the synthesis of various biologically significant molecules, including β-amino acids and β-lactam antibiotics. semanticscholar.orgeurekaselect.com Research has demonstrated the successful conjugate addition of 2-(2-bromoethyl)piperidine (B1277137) hydrobromide to alkyl acrylates, yielding novel β-amino esters. semanticscholar.orgresearchgate.net
The aza-Michael reaction is a regioselective 1,4-addition where the nitrogen nucleophile attacks the β-carbon of the α,β-unsaturated system. semanticscholar.orglibretexts.org In the case of 2-(2-bromoethyl)piperidine, the piperidine (B6355638) nitrogen acts as the nucleophile, adding to methyl and ethyl acrylates to afford the corresponding 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates. semanticscholar.orgresearchgate.net This reaction establishes a new carbon-nitrogen bond at the β-position relative to the carbonyl group, a key structural motif for further synthetic transformations. eurekaselect.com
The reaction requires the use of an organic base, such as triethylamine (B128534), to proceed. semanticscholar.orguantwerpen.be 2-(2-Bromoethyl)piperidine is supplied as a hydrobromide salt, in which the piperidine nitrogen is protonated. Triethylamine acts as a Brønsted base, deprotonating the piperidinium (B107235) salt to generate the free secondary amine. nih.gov This free amine is the active nucleophile that participates in the conjugate addition. nih.gov Initial attempts to react 2-(bromomethyl)piperidine (B7897292) hydrobromide with acrylates in the absence of a sufficient equivalent of triethylamine were unsuccessful, with the starting material being recovered unchanged. semanticscholar.org The base, therefore, plays a crucial role in initiating the reaction by generating the reactive nucleophilic species. semanticscholar.orgnih.gov
The conjugate addition of 2-(2-bromoethyl)piperidine hydrobromide with methyl and ethyl acrylates leads to the formation of novel β-aminocarbonyl compounds. semanticscholar.org Specifically, the reaction with methyl acrylate (B77674) yields methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate, while the reaction with ethyl acrylate produces ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate. researchgate.net These adducts have been characterized, though they are noted to be somewhat unstable in their pure form and are best used immediately in subsequent synthetic steps or stored in solution. researchgate.net
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| This compound | Methyl acrylate | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 71% | researchgate.net |
| This compound | Ethyl acrylate | Ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 74% | researchgate.net |
The choice of solvent and other reaction conditions is critical for the success of the aza-Michael addition. Initial experiments with a related compound, 2-(bromomethyl)piperidine hydrobromide, showed that using dichloromethane (B109758) as the solvent did not lead to any reaction. semanticscholar.org Furthermore, the reaction is sensitive to the presence of water. researchgate.net If water is present during the reaction, it can compete as a nucleophile, leading to the displacement of the bromide and the formation of 2-(2-hydroxyethyl)piperidine derivatives as a significant side product. researchgate.net This side reaction also occurs during attempts to purify the bromo-adducts using column chromatography on silica (B1680970) gel. researchgate.net
Steric factors also play a role in the reaction's success. While methyl and ethyl acrylate react efficiently, the more sterically hindered tert-butyl acrylate fails to undergo the conjugate addition under similar conditions. The optimized conditions for the successful reaction involve treating the piperidine hydrobromide salt with the acrylate in the presence of 2.1 equivalents of triethylamine, with the reaction proceeding from 0 °C to room temperature over 16 hours. researchgate.net
Stereochemical and Regiochemical Aspects of Aza-Michael Additions to α,β-Unsaturated Systems.
Intramolecular Cyclization Chemistry
The β-aminocarbonyl adducts derived from the aza-Michael reaction are valuable precursors for constructing more complex molecular architectures. semanticscholar.org Their structure, containing both a nucleophilic nitrogen and an electrophilic carbon bearing a bromine atom, is well-suited for intramolecular cyclization reactions to form bicyclic frameworks. researchgate.net
The synthetic utility of the β-aminocarbonyl adducts has been demonstrated through their conversion into polycyclic nitrogen heterocycles. semanticscholar.orguantwerpen.be Specifically, the indolizidine framework, a core structure in many alkaloids, can be synthesized from these precursors. semanticscholar.org In a key demonstration, the related adduct, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, was treated with a strong, non-nucleophilic base, lithium diisopropylamide (LDA), in tetrahydrofuran (B95107) (THF). semanticscholar.orgresearchgate.net The LDA deprotonates the carbon alpha to the carbonyl group, generating an enolate. This intermediate then undergoes an intramolecular nucleophilic substitution, where the enolate displaces the bromide to form the indolizidine ring system. researchgate.net This cyclization produced 2-(methoxycarbonyl)indolizidine in good yield as a mixture of diastereomers. semanticscholar.orgresearchgate.net This transformation highlights the potential of using this compound to access related polycyclic systems like quinolizidines through a similar conjugate addition-cyclization strategy.
| Substrate | Reagents and Conditions | Product | Yield | Diastereomeric Ratio | Reference |
| Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate | 1.1 equiv. LDA, THF, 0 °C to r.t., 16h | 2-(Methoxycarbonyl)indolizidine | 73% | 45/55 | semanticscholar.orgresearchgate.net |
Proposed Mechanisms for Intramolecular Ring Closure Reactions
The structure of 2-(2-bromoethyl)piperidine features a nucleophilic nitrogen atom and an alkyl chain with an electrophilic carbon atom bonded to a bromine leaving group, a configuration that is conducive to intramolecular cyclization. A notable application of this reactivity is in the synthesis of the indolizidine alkaloid core structure.
The proposed mechanism for this transformation typically involves an initial N-alkylation step, followed by an intramolecular nucleophilic substitution. For instance, after the conjugate addition of 2-(2-bromoethyl)piperidine to an alkyl acrylate, the resulting intermediate possesses a piperidine nitrogen linked to a propanoate chain and the original 2-(2-bromoethyl) side chain. Treatment of this intermediate with a strong base, such as lithium diisopropylamide (LDA), facilitates the intramolecular ring closure. The base deprotonates the α-carbon of the ester, creating an enolate. This enolate then acts as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain and displacing the bromide ion to form the bicyclic indolizidine framework. This type of reaction is a specific case of intramolecular nucleophilic substitution, which can proceed through mechanisms analogous to SN1 or SN2, depending on the substrate and conditions. byjus.comsemanticscholar.orgscirp.org The formation of five- and six-membered rings through such intramolecular pathways is often kinetically favored.
Electrophilic and Nucleophilic Reactivity at Brominated Alkyl Chains
The chemical behavior of this compound is characterized by a duality in its reactivity, stemming from the distinct properties of the piperidine nitrogen and the bromoethyl side chain.
The piperidine nitrogen contains a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in reactions such as the aza-Michael addition, where it attacks electron-deficient alkenes like methyl or ethyl acrylate. byjus.comsemanticscholar.org This reaction demonstrates the nitrogen's capacity to act as a nucleophile, forming a new carbon-nitrogen bond.
Conversely, the bromoethyl side chain provides an electrophilic site. The carbon atom attached to the bromine is electron-deficient due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles. acs.orgalfa-chemistry.com The bromine atom functions as a good leaving group in nucleophilic substitution reactions. This electrophilic character is exploited during intramolecular cyclization reactions where an internal nucleophile displaces the bromide to form a new ring. byjus.comsemanticscholar.org A common side reaction observed during its use is the nucleophilic displacement of the bromide by water, leading to the formation of 2-(2-hydroxyethyl)piperidine, further highlighting the electrophilic nature of the C-Br bond. semanticscholar.org
Participation in N-Alkylation and Quaternization Reactions
The nucleophilic nitrogen of the piperidine ring readily participates in N-alkylation and quaternization reactions. byjus.com N-alkylation involves the formation of a new bond between the nitrogen and a carbon atom of an alkyl group. Quaternization is a specific form of N-alkylation where the nitrogen atom is alkylated to form a quaternary ammonium (B1175870) salt, resulting in a permanent positive charge on the nitrogen. byjus.comwikipedia.org
A relevant example of this reactivity is the dimerization of the related compound, 2-(bromomethyl)piperidine. This process occurs through a double nucleophilic substitution, where the nitrogen of one molecule acts as a nucleophile to displace the bromide of another, forming a tricyclic dimer. semanticscholar.org While this is an intermolecular example, it illustrates the fundamental N-alkylation capability of the piperidine moiety.
Generally, the N-quaternization of substituted piperidines is a complex reaction, but it is a key process for synthesizing compounds used as ionic liquids, phase transfer reagents, and chiral catalysts. byjus.comucr.edu These reactions typically involve treating the piperidine with an alkyl halide, such as iodomethane, to produce the corresponding N,N-dialkyl piperidinium cation. wikipedia.org Cyclo-quaternization can also be achieved using dihaloalkanes like 1,4-dibromobutane (B41627) or 1,5-dibromopentane (B145557) to form N-spirocyclic quaternary ammonium cations. wikipedia.org
| Reaction Type | Reactant(s) | Product Type |
| N-Alkylation | Piperidine derivative, Alkyl Halide | N-Alkyl piperidine |
| N-Quaternization | Piperidine derivative, Alkyl Halide (e.g., Iodomethane) | N,N-Dialkyl piperidinium salt |
| Cyclo-quaternization | Piperidine derivative, Dihaloalkane (e.g., 1,5-dibromopentane) | N-Spirocyclic quaternary ammonium salt |
Fundamental Mechanistic Aspects of Related Bromination and Cyclization Reactions
To provide a broader context for the reactivity of bromo-organic compounds, it is useful to examine the mechanisms of several related transformations involving bromination and cyclization.
Radical Pathways in Bromine-Mediated Transformations
Free-radical bromination is a key method for introducing bromine into alkanes and involves a radical chain mechanism. byjus.com This process is typically initiated by heat or UV light and proceeds through three distinct steps: byjus.comucr.edulibretexts.org
Initiation: The reaction begins with the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•). byjus.comucr.edu This step requires an input of energy. libretexts.org
Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming hydrogen bromide (HBr) and an alkyl radical (R•). youtube.com This alkyl radical then reacts with another molecule of Br₂, yielding the bromoalkane product (R-Br) and a new bromine radical, which continues the chain reaction. youtube.com
Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical molecule. byjus.comyoutube.com This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical. ucr.edu
| Step | Description | Key Intermediates |
| Initiation | Homolytic cleavage of Br₂ by UV light or heat. | Bromine radicals (Br•) |
| Propagation | A bromine radical abstracts H from an alkane; the resulting alkyl radical reacts with Br₂. | Alkyl radical (R•), Bromine radical (Br•) |
| Termination | Two radicals combine to end the chain reaction. | None (stable products formed) |
Decarboxylative Halogenation Mechanisms
The Hunsdiecker reaction is a classic example of decarboxylative halogenation, converting the silver salts of carboxylic acids into organic halides with one fewer carbon atom. byjus.comwikipedia.org The reaction is believed to proceed via a radical chain mechanism. wikipedia.orgorganic-chemistry.org
The process begins with the reaction of a silver carboxylate with bromine to form a reactive acyl hypobromite (B1234621) intermediate. byjus.comwikipedia.orgchemistry-reaction.com This intermediate is unstable and undergoes homolysis of the weak oxygen-bromine bond, generating a carboxyl radical and a bromine radical. alfa-chemistry.combyjus.com The carboxyl radical then readily loses a molecule of carbon dioxide (decarboxylation) to form an alkyl radical. chemistry-reaction.com Finally, this alkyl radical recombines with the bromine radical to form the final alkyl bromide product. wikipedia.orgchemistry-reaction.com The precipitation of highly stable silver bromide helps to drive the reaction forward. byjus.comchemistry-reaction.com
Hypervalent Iodine-Mediated Intramolecular Halocyclisation
Hypervalent iodine (HVI) reagents are effective in promoting the intramolecular halocyclization of alkenes, providing a route to various halogenated carbocyclic and heterocyclic compounds. beilstein-journals.orgnih.govresearchgate.netnih.gov These reagents are valued for being relatively non-toxic and environmentally friendly. nih.govresearchgate.netnih.gov
The general mechanism involves the coordination of the HVI(III) reagent to the alkene's double bond. beilstein-journals.orgnih.govresearchgate.net This coordination activates the alkene, making it highly electrophilic and susceptible to attack by an internal nucleophile (such as a nitrogen, oxygen, or carbon atom) present in the same molecule. beilstein-journals.orgnih.govresearchgate.net This intramolecular nucleophilic attack results in the formation of a cyclic intermediate. In the final step, a halide ion present in the solution displaces the iodane (B103173) group to yield the final halo-cyclized product. beilstein-journals.orgnih.gov This methodology allows for the selective, one-pot synthesis of complex cyclic structures. nih.govresearchgate.net
Strategic Applications of 2 2 Bromoethyl Piperidine Hydrobromide in Complex Molecule Synthesis
Utilization as a Key Building Block for Diverse Heterocyclic Scaffolds
2-(2-Bromoethyl)piperidine (B1277137) hydrobromide is a versatile reagent in synthetic organic chemistry, valued for its role as a precursor in constructing a variety of heterocyclic systems. Its structure, featuring a piperidine (B6355638) ring and a reactive bromoethyl side chain, allows for sequential N-alkylation and C-alkylation reactions, facilitating the formation of fused bicyclic structures.
Access to Indolizidine Alkaloid Cores and Analogs
A primary application of 2-(2-bromoethyl)piperidine hydrobromide is in the synthesis of the indolizidine alkaloid core. researchgate.net This bicyclic system is present in numerous natural products with significant biological activity. nih.govresearchgate.net The synthetic strategy typically involves an initial aza-Michael reaction, or conjugate addition, between the piperidine nitrogen and an α,β-unsaturated carbonyl compound, such as an alkyl acrylate (B77674). researchgate.net
In a key example, this compound is reacted with methyl or ethyl acrylate in the presence of a base like triethylamine (B128534). researchgate.net This step forms a β-amino ester intermediate, specifically a 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate. researchgate.net Subsequent treatment of this intermediate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), induces an intramolecular cyclization. researchgate.net The base deprotonates the carbon alpha to the carbonyl group, creating an enolate that then displaces the bromide on the ethyl side chain, closing the second ring and forming the indolizidine scaffold. researchgate.net This process has been successfully used to synthesize 2-(methoxycarbonyl)indolizidine, which can be further reduced to 2-(hydroxymethyl)indolizidine using reagents like lithium aluminium hydride. researchgate.net
| Starting Materials | Key Intermediates | Final Product (Core Structure) | Key Reactions |
|---|---|---|---|
| This compound, Methyl Acrylate | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 2-(Methoxycarbonyl)indolizidine | Aza-Michael Addition, Intramolecular Cyclization |
Precursor for Pyrrolidine (B122466) and Azepane Derivatives
While the conversion of the piperidine ring in 2-(2-bromoethyl)piperidine to a pyrrolidine (ring contraction) or an azepane (ring expansion) is a more complex transformation, the broader chemical literature describes general strategies for these conversions starting from piperidine scaffolds. For instance, stereoselective and regioselective ring expansion of piperidines to azepane derivatives has been demonstrated, though not originating specifically from 2-(2-bromoethyl)piperidine. rsc.orgresearchgate.net Such transformations often require multi-step sequences involving ring-opening followed by recyclization or rearrangement reactions like the Dowd–Beckwith ring expansion. The synthesis of pyrrolidine derivatives from piperidines is less common but can be achieved through oxidative cleavage and subsequent recyclization pathways. The direct application of these specific ring-modification strategies starting from this compound is not extensively documented in readily available literature.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency in building molecular complexity. mdpi.comresearchgate.net While there are numerous examples of MCRs for synthesizing piperidine derivatives, the specific integration of this compound into such sequences is not prominently reported. researchgate.net The dual reactivity of the molecule—a nucleophilic secondary amine (after neutralization) and an electrophilic alkyl bromide—could potentially be exploited in MCRs. However, this requires careful management of chemoselectivity to prevent simple bimolecular reactions from dominating over the desired multicomponent pathway.
Facilitating the Construction of Nitrogen-Containing Polycyclic Systems
The utility of this compound extends beyond simple indolizidines to the broader construction of nitrogen-containing polycyclic systems. researchgate.netnih.govnih.gov The fundamental reaction sequence of intermolecular N-alkylation followed by intramolecular C-alkylation is a powerful tool for creating fused heterocyclic frameworks. researchgate.net The strategy allows for the piperidine ring to be annulated with a newly formed ring, a process central to the synthesis of many alkaloids and related pharmacologically active molecules. nih.govresearchgate.net By varying the nature of the reactant that combines with the piperidine nitrogen (e.g., using different Michael acceptors or other bifunctional reagents), it is possible to construct a variety of polycyclic architectures, making this piperidine derivative a key strategic building block. amanote.com
Methodological Advancements for Incorporating Bromoethyl Moieties into Cyclic Amine Structures
The synthesis of this compound and related structures is crucial for their subsequent application. The classical and most direct method involves the hydrobromination of the corresponding alcohol, 2-(2-hydroxyethyl)piperidine. This is typically achieved by treating the alcohol with a strong hydrobromic acid solution, which facilitates a nucleophilic substitution of the hydroxyl group with a bromide ion.
More advanced methodologies for the halogenation of cyclic amine derivatives have also been developed. One innovative approach involves a "deconstructive" halogenation strategy. This silver-mediated method can transform N-protected cyclic amines into acyclic amines containing a halogenated alkyl chain. For instance, N-pivaloyl piperidine can be converted to an acyclic chlorinated or brominated amine derivative through a ring-opening process using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a silver salt and a persulfate additive. While this method does not directly produce 2-(2-bromoethyl)piperidine, it represents a significant methodological advancement for introducing haloalkyl functionalities into amine structures via fundamentally different, ring-opening pathways.
Structural Analogs and Synthetic Derivatives of 2 2 Bromoethyl Piperidine Hydrobromide
Synthesis and Comparative Reactivity of Positional and Chain Isomers
The position of the bromoethyl group on the piperidine (B6355638) ring, as well as the length of the alkyl chain, significantly influences the reactivity and synthetic utility of these compounds. Understanding these differences is crucial for designing synthetic routes and predicting reaction outcomes.
2-(Bromomethyl)piperidine (B7897292) Hydrobromide and Its Reactivity Divergence
2-(Bromomethyl)piperidine hydrobromide, a positional isomer of 2-(2-bromoethyl)piperidine (B1277137) hydrobromide with a shorter alkyl chain, is a key synthetic intermediate. Its preparation typically involves the treatment of 2-(hydroxymethyl)piperidine with a strong brominating agent, such as hydrobromic acid.
A notable divergence in reactivity between 2-(bromomethyl)piperidine and its bromoethyl counterpart is observed in conjugate addition reactions. For instance, in the aza-Michael reaction with alkyl acrylates, both 2-(bromomethyl)piperidine hydrobromide and 2-(2-bromoethyl)piperidine hydrobromide react to form the corresponding 1-(2-alkoxycarbonylethyl)piperidine derivatives. semanticscholar.orguantwerpen.beresearchgate.net However, initial attempts to carry out the reaction with 2-(bromomethyl)piperidine hydrobromide in dichloromethane (B109758) with triethylamine (B128534) at room temperature were unsuccessful, with the starting material being recovered. semanticscholar.org A successful procedure involved suspending the hydrobromide salt directly in the alkyl acrylate (B77674) and adding triethylamine in two portions. semanticscholar.org This suggests that the reaction conditions are critical and that the reactivity of the piperidine nitrogen is modulated by the nature of the 2-substituent.
The resulting product from the reaction of 2-(bromomethyl)piperidine, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, can be further elaborated. Treatment of this intermediate with a strong base like lithium diisopropylamide (LDA) induces intramolecular cyclization to form 2-(methoxycarbonyl)indolizidine, a bicyclic nitrogen heterocycle. semanticscholar.orguantwerpen.be
1-(2-Bromoethyl)piperidine (B1605536) Hydrobromide and Derivatives
In 1-(2-bromoethyl)piperidine hydrobromide, the bromoethyl group is attached to the nitrogen atom of the piperidine ring. This structural difference leads to distinct reactivity patterns compared to its C-substituted isomers. The synthesis of this compound can be achieved through various methods, with the free base, 1-(2-bromoethyl)piperidine, being a commercially available reagent. nih.govnih.gov
The primary reactivity of 1-(2-bromoethyl)piperidine involves the electrophilic nature of the carbon bearing the bromine atom, making it susceptible to nucleophilic attack. This compound is frequently used as an alkylating agent to introduce a 2-(piperidin-1-yl)ethyl moiety onto various nucleophiles, including phenols, amines, and thiols. The hydrobromide salt provides a stable and easy-to-handle form of the reagent.
N-Substituted Piperidine Analogs (e.g., N-Methylated Derivatives)
The secondary amine of 2-(2-bromoethyl)piperidine provides a handle for the introduction of various substituents at the nitrogen atom, leading to a diverse range of N-substituted analogs. These modifications can significantly alter the chemical and physical properties of the parent molecule.
N-alkylation, such as methylation or benzylation, is a common strategy to prepare tertiary amine derivatives. For example, N-benzyl piperidine derivatives have been synthesized and evaluated for various biological activities. koreascience.or.krnih.gov The synthesis of N-substituted piperidines can be achieved through reductive amination of a suitable piperidone precursor or by direct alkylation of the piperidine nitrogen. mdpi.com
The introduction of an N-substituent can influence the reactivity of the bromoethyl side chain. For instance, the steric and electronic properties of the N-substituent can affect the rate and outcome of nucleophilic substitution or elimination reactions involving the bromoethyl group.
Elaboration of this compound into Functionalized Derivatives
The presence of both a nucleophilic secondary amine and an electrophilic bromoethyl group makes this compound a versatile precursor for the synthesis of more complex and functionalized piperidine derivatives.
Formation of β-Amino Esters through Conjugate Addition Strategies
A key synthetic application of this compound is its use in conjugate addition reactions, specifically the aza-Michael reaction, to form β-amino esters. This reaction involves the addition of the piperidine nitrogen to an α,β-unsaturated ester.
In a study by D'hooghe and colleagues, the conjugate addition of this compound to methyl and ethyl acrylate was successfully achieved. semanticscholar.orgresearchgate.net The reaction, carried out in the presence of triethylamine, afforded the corresponding 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates in good yields. semanticscholar.org This method provides a direct route to β-amino esters containing the 2-(2-bromoethyl)piperidine scaffold.
Table 1: Synthesis of β-Amino Esters via Conjugate Addition of this compound
| Alkyl Acrylate | Product | Yield (%) |
| Methyl Acrylate | Methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 78 |
| Ethyl Acrylate | Ethyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate | 85 |
Data sourced from D'hooghe et al. semanticscholar.org
These resulting β-amino esters are valuable intermediates for the synthesis of more complex heterocyclic systems.
Synthesis of Halogenated Piperidine Derivatives with Varied Substituents
The bromoethyl group in 2-(2-bromoethyl)piperidine can be synthetically manipulated to introduce other halogen atoms or a variety of other functional groups. This allows for the preparation of a library of halogenated piperidine derivatives with diverse properties.
For instance, the corresponding 2-(2-chloroethyl)piperidine (B3045677) can be synthesized from 2-(2-hydroxyethyl)piperidine by reaction with thionyl chloride. This demonstrates the feasibility of accessing analogs with different halogens. Furthermore, the synthesis of fluorinated piperidines has garnered significant interest due to the unique properties conferred by the fluorine atom. acs.orgnih.govresearchgate.netnih.govresearchgate.net While direct conversion of the bromoethyl group to a fluoroethyl group can be challenging, synthetic strategies often involve the fluorination of a precursor alcohol.
The synthesis of various substituted piperidines is an active area of research, with numerous methods being developed for the introduction of diverse functional groups onto the piperidine ring. mdpi.comajchem-a.com These methods include multi-component reactions, transition-metal-catalyzed cross-coupling reactions, and various cyclization strategies.
Future Research Avenues and Theoretical Considerations
Unexplored Synthetic Transformations and Reactivity Pathways
The established reactivity of 2-(2-Bromoethyl)piperidine (B1277137) hydrobromide involves its participation in aza-Michael additions to α,β-unsaturated esters, which, upon treatment with a base, leads to the formation of indolizidine cores. researchgate.net This known transformation serves as a foundation for exploring a variety of other synthetic pathways that have not yet been reported.
Future research could systematically investigate the reactivity of this compound with a broader range of Michael acceptors. While its reaction with simple acrylates is documented, its behavior with other electron-deficient alkenes is a promising area for new discoveries. researchgate.net For instance, reactions with α,β-unsaturated ketones, nitriles, or sulfones could provide access to a diverse array of functionalized piperidine (B6355638) derivatives and novel heterocyclic systems.
Furthermore, the potential for intramolecular cyclization to form rings of different sizes warrants investigation. The current literature focuses on the formation of a six-membered ring to yield the indolizidine skeleton. By modifying the length or nature of the tether between the piperidine nitrogen and a suitable internal nucleophile or electrophile, it may be possible to construct other bicyclic systems.
Another avenue for exploration is the use of 2-(2-Bromoethyl)piperidine hydrobromide in transition-metal-catalyzed cross-coupling reactions. The bromoethyl moiety could potentially engage in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, which would significantly expand its synthetic utility by enabling the introduction of aryl, alkynyl, or amino groups.
The following table outlines potential unexplored reactions, highlighting the diversity of products that might be accessible.
| Michael Acceptor/Reaction Type | Potential Intermediate | Potential Final Product Scaffold |
| α,β-Unsaturated Ketone | 4-Oxo-alkylpiperidine derivative | Substituted Indolizidines / Quinolizidines |
| Nitroalkene | 2-(Nitroalkyl)ethyl-piperidine | Novel bicyclic nitro-heterocycles |
| Alkynyl Esters/Ketones | Piperidinyl-alkenoate/alkenone | Unsaturated indolizidine analogues |
| Suzuki Cross-Coupling | 2-(2-Arylethyl)piperidine | Aryl-substituted piperidines |
| Sonogashira Cross-Coupling | 2-(2-Alkynylethyl)piperidine | Alkynyl-substituted piperidines |
These proposed pathways represent logical extensions of the compound's known reactivity and offer fertile ground for future synthetic explorations.
Development of Asymmetric Synthetic Methodologies Utilizing this compound
The 2-substituted piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical agents. The carbon atom at the 2-position of 2-(2-Bromoethyl)piperidine is a stereocenter, meaning the compound exists as a pair of enantiomers. To date, its synthetic applications have largely utilized the racemic mixture. The development of asymmetric methodologies to access and utilize enantiomerically pure forms of this compound is a significant and highly desirable research goal.
A primary challenge is the efficient synthesis or resolution of enantiopure this compound. Future work could focus on several established strategies for obtaining chiral piperidines, which have yet to be applied to this specific compound. nih.govrsc.orgrsc.org These include:
Chiral Resolution: Classical resolution using chiral acids or enzymatic resolution could be explored to separate the enantiomers of a suitable precursor, such as 2-(2-hydroxyethyl)piperidine.
Asymmetric Synthesis: A de novo asymmetric synthesis starting from chiral precursors would provide direct access to one enantiomer. For example, asymmetric hydrogenation or reduction of a corresponding chiral pyridine (B92270) or enamine precursor could be a viable route.
Catalytic Asymmetric Methods: The development of a catalytic asymmetric reaction that directly installs the 2-(2-bromoethyl) side chain onto a piperidine precursor would be a highly efficient approach.
Once enantiomerically enriched this compound is available, its application in diastereoselective reactions could be investigated. For instance, its reaction with chiral Michael acceptors or the use of a chiral auxiliary could allow for the synthesis of complex targets with multiple stereocenters, such as specific isomers of indolizidine alkaloids. researchgate.net The table below summarizes potential strategies for incorporating stereocontrol.
| Asymmetric Strategy | Description | Potential Application |
| Substrate Control | Use of enantiopure this compound. | Diastereoselective synthesis of indolizidine and quinolizidine (B1214090) alkaloids. |
| Auxiliary Control | Attachment of a chiral auxiliary to the reaction partner (e.g., the Michael acceptor). | Controlled formation of new stereocenters during the conjugate addition step. |
| Catalyst Control | Use of a chiral catalyst (e.g., a chiral phase-transfer catalyst or organocatalyst). | Enantioselective functionalization of the piperidine ring or the bromoethyl side chain. |
The successful development of these asymmetric methodologies would elevate this compound from a simple heterocyclic building block to a valuable chiral intermediate for the stereoselective synthesis of biologically active molecules. st-andrews.ac.uknih.gov
Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Predict Novel Reactivity
While experimental work provides invaluable data on chemical reactions, computational chemistry offers a powerful complementary approach to gain deeper insight into reaction mechanisms, transition states, and reactivity that can be difficult to probe empirically. researchgate.net For this compound, computational studies could illuminate its known reactivity and guide the exploration of new synthetic pathways.
Density Functional Theory (DFT) calculations could be employed to model the aza-Michael addition and subsequent intramolecular cyclization to form indolizidines. rsc.org Such studies could:
Elucidate the Transition State: Determine the geometry and energy of the transition states for both the conjugate addition and the cyclization steps. This would clarify the reaction kinetics and the role of the base in promoting the reaction.
Analyze Stereoselectivity: For reactions involving chiral variants, DFT could predict the most likely diastereomeric products by comparing the energies of the different diastereomeric transition states.
Map the Reaction Pathway: Provide a detailed potential energy surface for the entire reaction sequence, identifying any intermediates and clarifying the stepwise versus concerted nature of the mechanism.
Molecular Dynamics (MD) simulations could be used to study the conformational preferences of 2-(2-Bromoethyl)piperidine and its derivatives in different solvents. rsc.org This would be particularly useful for understanding how the conformation of the piperidine ring and the bromoethyl side chain influences the accessibility of the reactive sites and the outcome of intramolecular reactions.
Furthermore, computational approaches can be used in a predictive capacity. By calculating the energies of hypothetical reaction pathways, it is possible to assess the feasibility of unexplored transformations before committing to laboratory work. For example, the activation barriers for the proposed cross-coupling reactions or additions to different Michael acceptors could be calculated to prioritize the most promising experimental avenues. nih.gov
| Computational Method | Research Question | Potential Insights |
| Density Functional Theory (DFT) | What is the mechanism of indolizidine formation? | Transition state structures, activation energies, reaction thermodynamics, origin of stereoselectivity. |
| Molecular Dynamics (MD) | How does the molecule behave in solution? | Dominant conformers, solvent effects on reactivity, intramolecular hydrogen bonding. |
| QM/MM (Quantum Mechanics/Molecular Mechanics) | How would an enzyme catalyze a reaction with this substrate? | Modeling enzyme-substrate interactions, predicting outcomes of biocatalytic transformations. |
| Reaction Prediction Algorithms | What novel reactions are feasible? | Proposing and ranking new, untested synthetic transformations based on calculated thermodynamic and kinetic parameters. |
Integrating these computational tools into the study of this compound would accelerate the discovery of new reactions and provide a fundamental understanding of its chemical behavior. osu.edu
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-(2-bromoethyl)piperidine hydrobromide?
- Methodology : The compound is synthesized via hydrobromination of 2-(2-hydroxyethyl)piperidine using HBr in water or organic solvents. For example, reacting 2-(2-hydroxyethyl)piperidine with 48% HBr yields the hydrobromide salt after neutralization and crystallization .
- Key Considerations : Ensure anhydrous conditions during purification to prevent hydrolysis of the bromoethyl group. Analytical techniques like -NMR and elemental analysis are critical for confirming purity (>95%) .
Q. How does the aza-Michael reaction apply to synthesizing β-amino esters from this compound?
- Methodology : The bromoethyl group undergoes conjugate addition with α,β-unsaturated esters (e.g., methyl acrylate) under basic conditions (triethylamine, 0°C to RT, 16 hours). This yields 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates with ~70% efficiency .
- Data Contradictions : Tert-butyl acrylate fails to react under the same conditions, likely due to steric hindrance. Ethyl/methyl acrylates are preferred for optimal yields .
Q. What purification strategies are effective for isolating this compound derivatives?
- Methodology : Column chromatography (SiO) with ethyl acetate/hexane eluents effectively separates products. For stereoisomeric mixtures (e.g., indolizidines), preparative GC or HPLC is required but often results in partial resolution .
Advanced Research Questions
Q. How can reaction yields be optimized in conjugate additions involving this compound?
- Experimental Design :
- Use stoichiometric triethylamine to neutralize HBr in situ, enabling nucleophilic attack on acrylates.
- Avoid protic solvents (e.g., water) to prevent competing hydrolysis to hydroxyethyl derivatives .
- Data Analysis : Yields drop from 85% to <50% if moisture is present, as confirmed by -NMR detection of hydroxylated byproducts .
Q. How do stereochemical outcomes in indolizidine derivatives arise from this compound?
- Mechanistic Insight : Cyclization of β-amino esters (e.g., methyl 3-[2-(2-bromoethyl)piperidin-1-yl]propanoate) via LDA-induced α-deprotonation generates 2-(methoxycarbonyl)indolizidine. This produces a 45:55 cis/trans diastereomer ratio due to non-selective ring closure .
- Analytical Challenges : Stereoisomers resist separation via standard chromatography. Chiral HPLC or enzymatic resolution may be required for enantiopure products .
Q. What strategies mitigate competing hydrolysis during functionalization of this compound?
- Controlled Conditions :
- Use anhydrous solvents (e.g., THF) and inert atmospheres (N/Ar).
- Replace HO with deuterated solvents to track moisture ingress via -NMR .
- Case Study : Hydrolysis of the bromoethyl group to hydroxyethyl occurs within 1 hour in aqueous media, but <5% conversion in anhydrous THF over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
